Methyl 4-[N-(2-ethoxy-2-oxoethyl)methanesulfonamido]-3-nitrobenzoate
Description
Methyl 4-[N-(2-ethoxy-2-oxoethyl)methanesulfonamido]-3-nitrobenzoate is a complex organic compound with the molecular formula C13H16N2O8S It is characterized by the presence of a nitro group, a sulfonamide group, and an ester functional group
Properties
IUPAC Name |
methyl 4-[(2-ethoxy-2-oxoethyl)-methylsulfonylamino]-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O8S/c1-4-23-12(16)8-14(24(3,20)21)10-6-5-9(13(17)22-2)7-11(10)15(18)19/h5-7H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPFVYROEPZYKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-])S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[N-(2-ethoxy-2-oxoethyl)methanesulfonamido]-3-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Sulfonamidation: The reaction of the nitrobenzoate with methanesulfonamide.
Esterification: The formation of the ester group through the reaction with methanol and ethyl oxalate.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-purity reagents, and stringent reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[N-(2-ethoxy-2-oxoethyl)methanesulfonamido]-3-nitrobenzoate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester and sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of alcohols or other substituted derivatives.
Scientific Research Applications
Methyl 4-[N-(2-ethoxy-2-oxoethyl)methanesulfonamido]-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[N-(2-ethoxy-2-oxoethyl)methanesulfonamido]-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can interact with enzymes and proteins. The ester group may undergo hydrolysis, releasing active intermediates that can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[N-(2-ethoxy-2-oxoethyl)methylsulfonamido]-3-nitrobenzoate: A closely related compound with a similar structure but different substituents.
Ethyl 4-[N-(2-ethoxy-2-oxoethyl)methanesulfonamido]-3-nitrobenzoate: Another similar compound with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 4-[N-(2-ethoxy-2-oxoethyl)methanesulfonamido]-3-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Biological Activity
Methyl 4-[N-(2-ethoxy-2-oxoethyl)methanesulfonamido]-3-nitrobenzoate is a compound of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes available research findings regarding its biological activity, providing insights into its mechanisms of action, efficacy, and potential applications.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a nitro group, which is often associated with various biological activities, particularly in medicinal chemistry.
Biological Activity Overview
Research indicates that compounds containing nitro groups exhibit a wide range of biological activities. The following sections detail specific activities associated with this compound.
Antimicrobial Activity
Nitro compounds are well-documented for their antimicrobial properties. This compound may act similarly to other nitro-containing compounds by producing reactive intermediates upon reduction, which can damage microbial DNA and lead to cell death.
Table 1: Antimicrobial Activity of Nitro Compounds
| Compound Name | Microorganism Targeted | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Metronidazole | Trichomonas vaginalis | 1 μg/mL |
| Chloramphenicol | Staphylococcus aureus | 8 μg/mL |
| Nitrobenzene derivatives | Various bacteria | Varies |
The mechanism involves the reduction of the nitro group to form toxic species that bind covalently to DNA, leading to nuclear damage .
Anti-inflammatory Activity
Nitro compounds have also shown significant anti-inflammatory effects. The presence of the nitro group in this compound may enhance its ability to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α.
Case Study: Inhibition of iNOS
In a study examining the inhibition of inducible nitric oxide synthase (iNOS), it was found that certain nitro derivatives could significantly reduce iNOS activity, suggesting a potential therapeutic role in inflammatory diseases .
Table 2: Anti-inflammatory Effects of Nitro Compounds
| Compound Name | Target Enzyme | IC50 (μM) |
|---|---|---|
| Compound A | iNOS | 5.0 |
| Compound B | COX-2 | 12.0 |
| This compound | TBD | TBD |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : Nitro groups can form stable adducts with DNA, leading to mutations and cell death.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
- Reactive Oxygen Species (ROS) Generation : Reduction of the nitro group can produce ROS, contributing to both antimicrobial and anti-inflammatory effects.
Q & A
Basic: What synthetic strategies are employed for the preparation of Methyl 4-[N-(2-ethoxy-2-oxoethyl)methanesulfonamido]-3-nitrobenzoate?
Methodological Answer:
The synthesis typically involves sequential functionalization of the benzoate core. A plausible route includes:
Nitration : Introduce the nitro group at the 3-position via electrophilic aromatic substitution, as demonstrated in the nitration of methyl benzoate derivatives using HNO₃/H₂SO₄ (monitored by TLC for intermediate purity) .
Sulfonamide Formation : React the nitro-substituted intermediate with methanesulfonyl chloride to install the sulfonamide group.
Ethyl Glycolate Conjugation : Introduce the 2-ethoxy-2-oxoethyl moiety via nucleophilic substitution or coupling reactions.
Key Considerations : Optimize stoichiometry of H₂SO₄ to prevent unreacted starting material, as insufficient acid can lead to incomplete product solidification .
Basic: How is the purity and structure of this compound validated during synthesis?
Methodological Answer:
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates (e.g., 8:2 hexane/ethyl acetate) to confirm intermediate purity .
- Spectroscopic Techniques :
- Melting Point Analysis : Compare observed melting points with literature values to assess crystallinity and purity .
Advanced: How does the 2-ethoxy-2-oxoethyl group influence molecular conformation and crystallinity?
Methodological Answer:
X-ray crystallography reveals that the 2-ethoxy-2-oxoethyl moiety adopts a near-planar conformation, with dihedral angles of ~79° relative to adjacent aromatic rings. This geometry affects packing efficiency and hydrogen-bonding interactions, which are critical for crystal engineering and solubility studies. Graph set analysis of hydrogen-bonding patterns can predict supramolecular aggregation .
Advanced: What challenges arise in reducing the nitro group to an amine in this compound, and how are they addressed?
Methodological Answer:
Selective reduction of the nitro group in the presence of sulfonamide and ester functionalities requires careful catalyst selection.
- Catalytic Hydrogenation : Use Pd/C or Raney Ni under controlled H₂ pressure to avoid over-reduction.
- Microwave-Assisted Methods : Improve reaction efficiency and yield (e.g., 77% yield achieved for analogous nitro-to-amine reductions using SnCl₂/HCl or Fe/HCl systems) .
- Monitoring : Track reaction progress via UPLC-ESI-MS to confirm the absence of side products .
Advanced: How can the sulfonamide group be leveraged for biological targeting or drug design?
Methodological Answer:
The sulfonamide group is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, Bcl-2 apoptosis regulators).
- Structure-Activity Relationship (SAR) : Modify the 2-ethoxy-2-oxoethyl chain to enhance binding affinity or selectivity.
- Protease Inhibition : Screen for caspase inhibition, as sulfonamides can disrupt apoptotic pathways by interacting with Bcl-2 family proteins .
- Bioconjugation : Use the sulfonamide as a handle for attaching fluorescent probes or targeting moieties .
Basic: What purification techniques are effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use methanol or ethanol for high-purity yields, as demonstrated for methyl 3-nitrobenzoate (53% recovery) .
- Column Chromatography : Employ silica gel with gradients of hexane/ethyl acetate to separate sulfonamide byproducts.
- Vacuum Filtration : Isolate solid intermediates using Hirsch funnels, followed by cold washes to remove residual acids .
Advanced: How do solvent and reaction conditions impact the stability of the ester group during functionalization?
Methodological Answer:
- Acidic Conditions : Avoid prolonged exposure to H₂SO₄/HNO₃ to prevent ester hydrolysis.
- Microwave Synthesis : Shorten reaction times (e.g., 10–15 minutes) to minimize degradation, as shown in microwave-assisted coupling of bromophenols .
- Polar Aprotic Solvents : Use DMF or DMSO for sulfonamide conjugation to stabilize intermediates without ester cleavage .
Advanced: What computational methods predict the compound’s intermolecular interactions in supramolecular assemblies?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate hydrogen-bond strengths and π-π stacking energies.
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bond patterns (e.g., R₂²(8) motifs) and design co-crystals .
- Molecular Dynamics Simulations : Model solvation effects and predict crystal packing motifs for drug formulation studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
